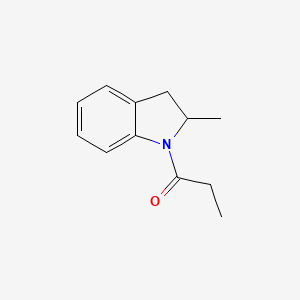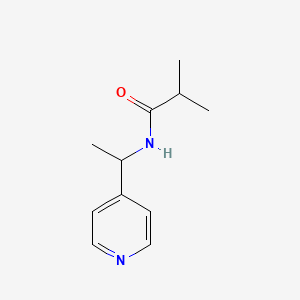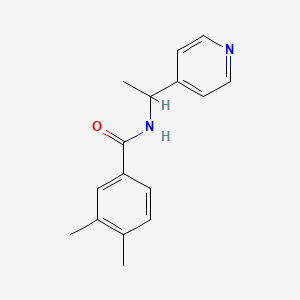![molecular formula C18H16N2O3S B7461230 Methyl 4-[2-(1,3-benzothiazol-2-yl)ethylcarbamoyl]benzoate](/img/structure/B7461230.png)
Methyl 4-[2-(1,3-benzothiazol-2-yl)ethylcarbamoyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[2-(1,3-benzothiazol-2-yl)ethylcarbamoyl]benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MBCB and has a molecular formula of C20H18N2O3S. MBCB is a white to off-white powder that is soluble in organic solvents such as dimethyl sulfoxide and ethanol.
Wirkmechanismus
The mechanism of action of MBCB is not fully understood. However, it has been suggested that MBCB may exert its biological activities through the inhibition of certain enzymes or proteins. For example, MBCB has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme can lead to an increase in acetylcholine levels, which can have beneficial effects in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects
MBCB has been shown to have various biochemical and physiological effects. For example, MBCB has been reported to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anticancer activity. MBCB has also been shown to inhibit the growth of certain bacteria and fungi, which may be useful in the development of new antimicrobial agents. In addition, MBCB has been shown to have anti-inflammatory activity, which may be beneficial in the treatment of inflammatory disorders such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
MBCB has several advantages for lab experiments. Firstly, MBCB is relatively easy to synthesize using simple reaction conditions and readily available starting materials. Secondly, MBCB is soluble in organic solvents, which makes it easy to handle and use in various assays. However, there are also some limitations associated with the use of MBCB in lab experiments. For example, MBCB has limited solubility in aqueous solutions, which may limit its use in certain assays. In addition, MBCB may have low bioavailability and poor pharmacokinetic properties, which may limit its use in vivo.
Zukünftige Richtungen
There are several future directions for the study of MBCB. Firstly, further research is needed to fully understand the mechanism of action of MBCB and its biological targets. Secondly, MBCB derivatives with improved pharmacokinetic properties and higher potency could be developed for use as anticancer, antimicrobial, and anti-inflammatory agents. Thirdly, the use of MBCB as a fluorescent probe for the detection of proteins and enzymes could be further explored. Finally, the potential use of MBCB as a dye for OLEDs could be investigated in more detail.
Conclusion
In conclusion, MBCB is a chemical compound that has potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. The synthesis of MBCB is relatively simple, and it has been shown to have various biological activities such as anticancer, antimicrobial, and anti-inflammatory activities. However, further research is needed to fully understand the mechanism of action of MBCB and its potential applications in these fields.
Synthesemethoden
The synthesis of MBCB involves the reaction of 2-(1,3-benzothiazol-2-yl)ethylamine with methyl 4-aminobenzoate in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature under stirring conditions. The resulting product is then purified by column chromatography using a suitable eluent.
Wissenschaftliche Forschungsanwendungen
MBCB has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, MBCB has been evaluated for its anticancer, antimicrobial, and anti-inflammatory activities. In biochemistry, MBCB has been used as a fluorescent probe for the detection of proteins and enzymes. In materials science, MBCB has been investigated for its potential use as a dye for organic light-emitting diodes (OLEDs).
Eigenschaften
IUPAC Name |
methyl 4-[2-(1,3-benzothiazol-2-yl)ethylcarbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-23-18(22)13-8-6-12(7-9-13)17(21)19-11-10-16-20-14-4-2-3-5-15(14)24-16/h2-9H,10-11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDETWILOYQNBPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCCC2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[2-(1,3-benzothiazol-2-yl)ethylcarbamoyl]benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-Methyl-2,3-dihydroindol-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7461159.png)
![4-hydroxy-N-[(E)-(4-pyrrolidin-1-ylphenyl)methylideneamino]benzamide](/img/structure/B7461162.png)
![2-iodo-N-{4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B7461163.png)
![2-imidazo[2,1-b][1,3]thiazol-6-yl-N-quinolin-8-ylacetamide](/img/structure/B7461165.png)
![2-chloro-N-[3-chloro-4-(4-methylpiperidin-1-yl)phenyl]acetamide](/img/structure/B7461167.png)

![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-propoxy-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B7461192.png)

![2-[(4-Methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7461214.png)
![N-[3-(cyclopropylmethoxy)propyl]-3-ethyl-4-oxophthalazine-1-carboxamide](/img/structure/B7461231.png)

